5-Methyl-2-phenyl-pyrimidine-4,6-diol
Beschreibung
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-hydroxy-5-methyl-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-10(14)12-9(13-11(7)15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
DYSPXUPJUUHGBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(NC1=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility: The phenyl group in 5-methyl-2-phenyl-pyrimidine-4,6-diol likely reduces aqueous solubility compared to polar derivatives like 5-(2-hydroxyethyl)-2-morpholinopyrimidine-4,6-diol . Methyl or alkyl substituents (e.g., 2-methyl or 2-alkylpyrimidine-4,6-diols) balance hydrophobicity and solubility better than aromatic groups .
- Melting Points :
Medicinal Chemistry
- GPR84 Agonists : Modifying position 2 with alkyl chains (C₉–C₁₄) optimizes agonist activity, while phenyl groups may offer alternative binding modes for selectivity .
- Synthetic Intermediates : 2-Methylpyrimidine-4,6-diol serves as a reagent in heterocyclic synthesis, highlighting the versatility of pyrimidine-4,6-diol cores .
Vorbereitungsmethoden
Malonate Ester Cyclization
The cyclization of substituted malonate esters with aryl-amidines or urea derivatives has emerged as a foundational method. In a representative procedure, methyl 2-phenylacetate undergoes Claisen condensation with dimethyl oxalate to form dimethyl 2-phenylmalonate. Subsequent reaction with methylurea in ethanol under reflux conditions (78°C, 12 h) yields the pyrimidine-4,6-diol core, with the methyl group introduced via the urea derivative. This method typically achieves 60–70% yields but requires careful pH control during workup to prevent diol decomposition.
Biginelli Reaction Adaptations
Modified Biginelli protocols using benzaldehyde derivatives, methylacetoacetate, and urea under acidic conditions (HCl/EtOH, 80°C) produce dihydropyrimidine intermediates, which are subsequently oxidized to the aromatic system. While this route offers atom economy, over-oxidation side reactions often limit yields to 45–55%. Recent advances employ catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in dichloroethane to improve selectivity, achieving 68% isolated yield of the target diol.
Functional Group Interconversion Strategies
Nitration-Chlorination Sequences
Patent literature describes a two-step process starting from 2-phenylpyrimidine-4,6-diol:
-
Nitration : Treatment with fuming HNO₃ in acetic acid at 30–35°C introduces the nitro group at C5, followed by quenching in ice water to precipitate the intermediate (72–88% yield).
-
Methylation : Subsequent reaction with methyl iodide in DMF using K₂CO₃ as base (60°C, 8 h) installs the methyl group, though competing N-alkylation reduces yields to 49–65%.
Table 1: Nitration Optimization Data
| Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HNO₃/AcOH | 30–35 | 3 | 72 | 95.2 |
| HNO₃/TFA | 20–25 | 16 | 65 | 99.1 |
| Fuming HNO₃ | 0–5 | 2 | 88 | 98.6 |
Halogenation and Hydrolysis Pathways
POCl₃-Mediated Chlorination
Reaction of 5-methyl-2-phenylpyrimidine-4,6-diol with excess phosphoryl chloride (POCl₃, 5 equiv) in the presence of N,N-diethylaniline (110°C, 8 h) generates the 4,6-dichloro intermediate. Hydrolysis under basic conditions (K₂CO₃/H₂O, 90°C) selectively regenerates the diol groups while retaining the methyl substituent. This method demonstrates excellent scalability, with pilot plant runs producing 52.6 kg batches at 86.5% yield.
Direct Hydroxylation
Transition metal-catalyzed hydroxylation represents an emerging alternative. Using CuI (10 mol%) and 1,10-phenanthroline ligand in DMSO/H₂O (3:1), 5-methyl-2-phenylpyrimidine undergoes regioselective C4/C6 hydroxylation at 120°C (24 h, microwave). While promising (55–60% yield), catalyst costs and product separation challenges currently limit industrial adoption.
Solvent and Temperature Effects
Polar Aprotic Solvents
Comparative studies in DMF, DMAc, and NMP reveal that DMF maximizes reaction rates for methylation steps (k = 0.18 min⁻¹ at 60°C) but promotes side reactions above 70°C. DMAc offers superior temperature tolerance (up to 130°C) for high-pressure nitrations.
Cryogenic Techniques
Controlled addition of reactants at –10°C in THF/Et₂O mixtures suppresses exotherms during nitro group installation, improving yield reproducibility from ±15% to ±3% across batches.
Analytical and Purification Methods
Q & A
Q. What are the recommended methods for synthesizing 5-Methyl-2-phenyl-pyrimidine-4,6-diol in laboratory settings?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2-methyl-4,6-dihydroxypyrimidine with a phenylating agent (e.g., phenylboronic acid) under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like ethanol or DMF) .
- Step 2 : Purify the crude product via recrystallization using chloroform-acetone (1:5 v/v) or column chromatography. Validate purity using HPLC or NMR (¹H/¹³C) .
Q. How can the purity and structural integrity of 5-Methyl-2-phenyl-pyrimidine-4,6-diol be verified post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., aromatic protons from the phenyl group at δ 7.2–7.6 ppm, hydroxyl protons at δ 10–12 ppm) .
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>99%) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation of a chloroform-acetone mixture .
Q. What solvents are compatible with 5-Methyl-2-phenyl-pyrimidine-4,6-diol, and how does solubility impact experimental design?
Methodological Answer:
- Solubility Profile :
- Design Considerations : Use sodium hydroxide for reaction media but avoid oxidizing agents (e.g., peroxides) due to incompatibility .
Advanced Research Questions
Q. What pharmacological targets are associated with pyrimidine-4,6-diol derivatives, and how can their agonist activity be assessed?
Methodological Answer:
Q. How does the substitution pattern (e.g., phenyl vs. alkyl groups) on the pyrimidine ring affect receptor binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Phenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in GPR84’s binding pocket.
- Methyl Group : Stabilizes the diol tautomer, critical for hydrogen bonding.
- Experimental Validation : Compare IC₅₀ values of 5-Methyl-2-phenyl derivatives with alkyl-substituted analogs using competitive binding assays .
Q. What enzymatic or biocatalytic approaches can be employed for stereoselective modification of 5-Methyl-2-phenyl-pyrimidine-4,6-diol?
Methodological Answer:
- Biotransformation :
- Plant-Based Catalysts : Use carrot (Daucus carota) or parsnip (Pastinaca sativa) root homogenates to achieve enantioselective hydrolysis or oxidation. Monitor optical purity via chiral HPLC .
- Reaction Optimization : Vary temperature (25–30°C) and incubation time (48–72 hours) to maximize yield of desired enantiomers .
Q. What are the potential metabolic degradation pathways of 5-Methyl-2-phenyl-pyrimidine-4,6-diol in biological systems?
Methodological Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with rat or human liver microsomes (NADPH-regenerating system) and analyze metabolites via LC-MS/MS.
- Microbial Degradation : Screen bacterial strains (e.g., Novosphingobium panipatense) for hydrolytic cleavage of the diol moiety, similar to cembratriene-4,6-diol degradation .
Q. How can computational methods predict the toxicity profile of 5-Methyl-2-phenyl-pyrimidine-4,6-diol?
Methodological Answer:
- In Silico Tools :
- hERG Inhibition : Use molecular docking (AutoDock Vina) to assess binding to the hERG potassium channel (critical for cardiotoxicity prediction) .
- ADMET Prediction : Employ platforms like SwissADME to estimate bioavailability, CYP450 interactions, and Ames test outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
